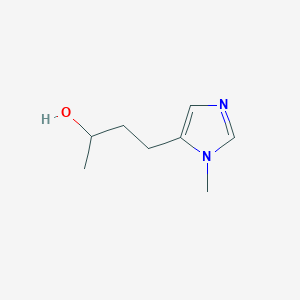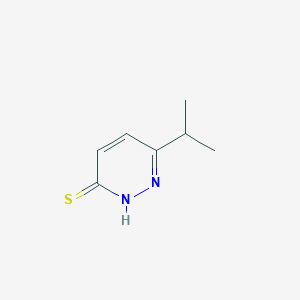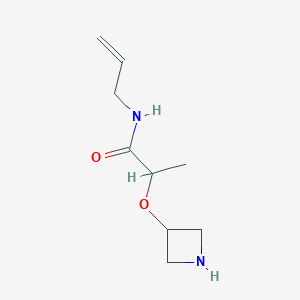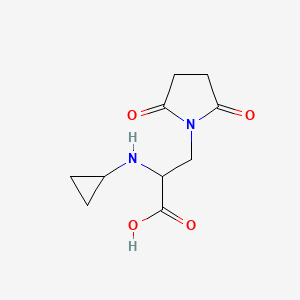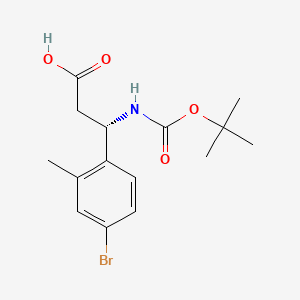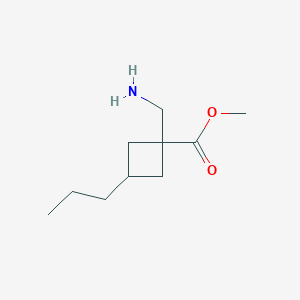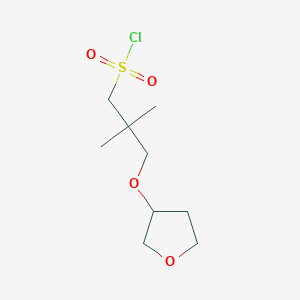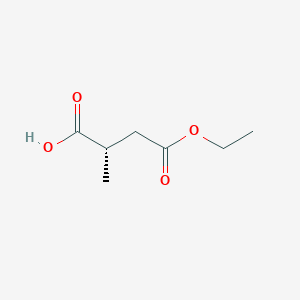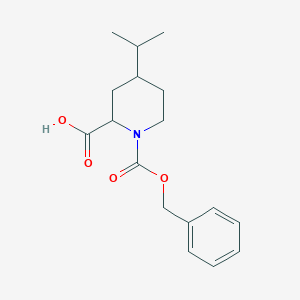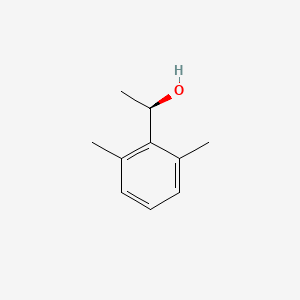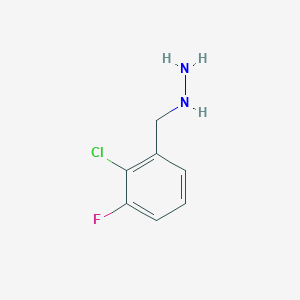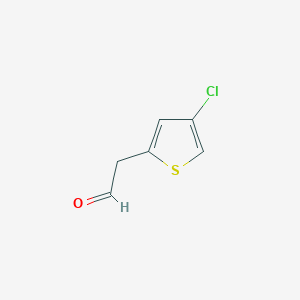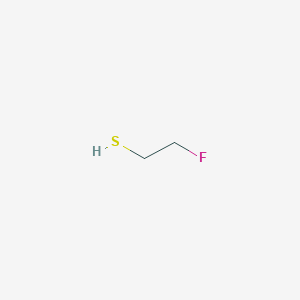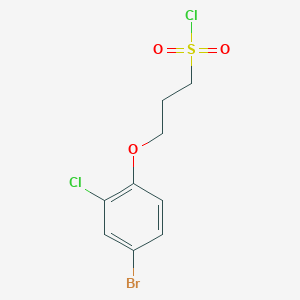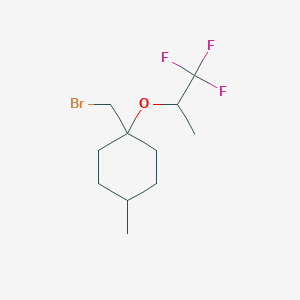
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is an organic compound with the molecular formula C10H16BrF3O. This compound is characterized by the presence of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The trifluoropropan-2-yl group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromomethyl group and a trifluoropropan-2-yl group but lacks the cyclohexane ring.
Uniqueness
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is unique due to the combination of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H18BrF3O |
|---|---|
Molecular Weight |
303.16 g/mol |
IUPAC Name |
1-(bromomethyl)-4-methyl-1-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C11H18BrF3O/c1-8-3-5-10(7-12,6-4-8)16-9(2)11(13,14)15/h8-9H,3-7H2,1-2H3 |
InChI Key |
VVWZDNDLLPPOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OC(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


